molecular formula C19H25BO3 B8203849 2-(2-Isopropoxynaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Isopropoxynaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8203849
M. Wt: 312.2 g/mol
InChI Key: QNUHAGMMLPYWHE-UHFFFAOYSA-N
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Description

2-(2-Isopropoxynaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is a boronic ester, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. Boronic esters are widely used in the synthesis of complex organic molecules due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxynaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-isopropoxynaphthalene with a boronic acid derivative. One common method is the reaction of 2-isopropoxynaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxynaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .

Major Products Formed

The major products formed from these reactions include alcohols, alkanes, and substituted naphthalene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-(2-Isopropoxynaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxynaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boronic ester with various molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and as a sensor for detecting biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic esters such as phenylboronic acid pinacol ester and 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane .

Uniqueness

What sets 2-(2-Isopropoxynaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique structure, which combines the reactivity of the boronic ester with the stability of the naphthalene ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile and valuable compound in both research and industrial settings .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-propan-2-yloxynaphthalen-1-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BO3/c1-13(2)21-16-12-11-14-9-7-8-10-15(14)17(16)20-22-18(3,4)19(5,6)23-20/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUHAGMMLPYWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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